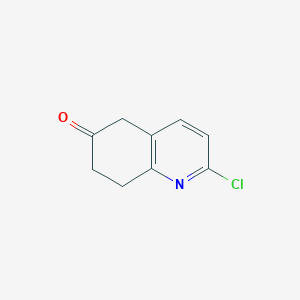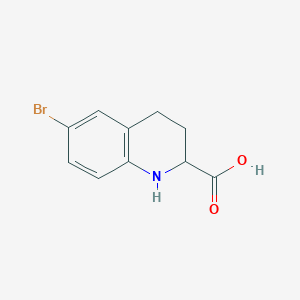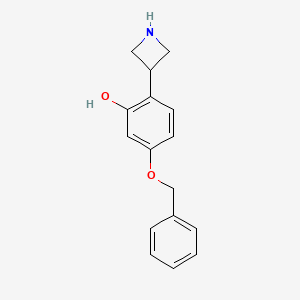
6(5H)-Quinolinone, 2-chloro-7,8-dihydro-
Übersicht
Beschreibung
6(5H)-Quinolinone, 2-chloro-7,8-dihydro- is a heterocyclic compound with the molecular formula C9H8ClNO It is a derivative of quinolinone, characterized by the presence of a chlorine atom at the 2-position and a partially saturated 7,8-dihydro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- typically involves the chlorination of 7,8-dihydroquinolin-5(6H)-one. One common method includes the use of thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 7,8-dihydroquinolin-5(6H)-one in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue the reaction until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, alternative chlorinating agents and solvents may be explored to optimize the reaction conditions and reduce costs.
Types of Reactions:
Substitution Reactions: The chlorine atom at the 2-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted derivatives.
Oxidation Reactions: The 7,8-dihydro structure can be oxidized to form the fully aromatic quinolinone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: The carbonyl group in the quinolinone ring can be reduced to form the corresponding alcohol. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products:
- Substituted quinolinones with various functional groups at the 2-position.
- Fully aromatic quinolinone derivatives.
- Alcohol derivatives of quinolinone.
Wissenschaftliche Forschungsanwendungen
6(5H)-Quinolinone, 2-chloro-7,8-dihydro- has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory compounds.
Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Biological Studies: It is used as a probe to study enzyme inhibition and receptor binding in various biological systems.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Wirkmechanismus
The mechanism of action of 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor of various enzymes by binding to the active site and blocking substrate access. This is often mediated by interactions between the chlorine atom and key amino acid residues in the enzyme.
Receptor Binding: In medicinal applications, the compound may bind to specific receptors, modulating their activity and leading to therapeutic effects. The 7,8-dihydro structure and chlorine atom play crucial roles in receptor affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-7,8-dihydroquinazolin-5(6H)-one: Similar structure but with a quinazolinone core instead of quinolinone.
2-Chloro-7,8-dihydropteridin-6(5H)-one: Similar structure but with a pteridinone core.
Uniqueness: 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- is unique due to its specific substitution pattern and partially saturated structure, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorine atom at the 2-position enhances its potential as a versatile intermediate in synthetic chemistry and as a pharmacophore in drug discovery.
Eigenschaften
IUPAC Name |
2-chloro-7,8-dihydro-5H-quinolin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-9-4-1-6-5-7(12)2-3-8(6)11-9/h1,4H,2-3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFVMBKWIUKZKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501277560 | |
| Record name | 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260671-04-2 | |
| Record name | 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260671-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzenepropanoic acid, alpha-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-4-(trifluoromethyl)-, (alphaR)-](/img/structure/B3227103.png)
![3-(tert-Butoxycarbonylamino)-6-oxabicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester](/img/structure/B3227117.png)





![6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine](/img/structure/B3227155.png)




